1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane
Description
Historical Evolution of Bicyclo[1.1.1]pentane Scaffolds
The bicyclo[1.1.1]pentane motif was first synthesized in 1982 through the photolytic decomposition of [1.1.1]propellane, a landmark achievement by Wiberg and Walker that unveiled novel reactivity patterns in strained hydrocarbons. Early studies focused on characterizing its exceptional ring strain (≈70 kcal/mol), which arises from three fused four-membered rings enforcing near-tetrahedral bond angles on bridgehead carbons. This strain was initially perceived as a synthetic liability until the 2010s, when Stepan et al. demonstrated that BCPs could serve as bioisosteric replacements for para-substituted benzene rings, thereby revolutionizing fragment-based drug design.
Key milestones in BCP functionalization include:
- 1982 : Initial synthesis of bicyclo[1.1.1]pentane via [1.1.1]propellane photolysis.
- 2012 : First application of BCP as a phenyl bioisostere in protease inhibitors.
- 2017 : Development of gram-scale routes to bicyclo[1.1.1]pentan-1-amine hydrochloride, enabling medicinal chemistry campaigns.
- 2021 : Continuous-flow synthesis of [1.1.1]propellane, facilitating on-demand BCP derivatization.
The advent of late-stage functionalization techniques, such as the photochemical C–H chlorination used to synthesize 1-(chloromethyl)-3-(4-fluorophenyl)BCP, has further expanded accessible chemical space.
Significance of Strain-Release Functionalization Strategies
Strain-release functionalization exploits the inherent energy stored in BCP’s distorted bonds to drive otherwise thermodynamically unfavorable transformations. For 1-(chloromethyl)-3-(4-fluorophenyl)BCP, this manifests in two critical pathways:
Table 1: Comparative Strain Energies of Bridged Bicyclic Systems
| Compound | Strain Energy (kcal/mol) | Key Functionalization Sites |
|---|---|---|
| Bicyclo[1.1.1]pentane | 70.2 | Bridgehead, methylene |
| Bicyclo[2.2.1]heptane | 27.3 | Exo- and endo-facial |
| Bicyclo[3.1.1]heptane | 19.8 | Allylic positions |
Data adapted from quantum mechanical calculations.
The chloromethyl group at the bridgehead position undergoes nucleophilic substitution with anomalously high reactivity due to relief of angle strain—a phenomenon leveraged in synthesizing bioconjugates and polymeric materials. Concurrently, the 4-fluorophenyl substituent participates in directed C–H functionalization, enabling site-selective cross-couplings while maintaining the BCP core’s structural integrity. Recent photochemical methods have achieved 62% yields for analogous iodides under flow conditions, underscoring the scalability of strain-driven syntheses.
Role of Bicyclo[1.1.1]pentanes as Bioisosteric Replacements
BCPs exhibit superior bioisosteric properties compared to traditional phenyl replacements like tert-butyl groups, as demonstrated by their application in lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors:
Table 2: Physicochemical Comparison of Phenyl vs. BCP Analogues
| Parameter | Phenyl Derivative | BCP Derivative | Change (%) |
|---|---|---|---|
| LogP | 3.8 | 2.1 | -44.7 |
| Aqueous Solubility (μM) | 12 | 89 | +641.7 |
| Metabolic Stability (t₁/₂) | 23 min | 4.1 h | +971.4 |
Data from LpPLA2 inhibitor optimization studies.
The 4-fluorophenyl-BCP hybrid in 1-(chloromethyl)-3-(4-fluorophenyl)BCP synergistically combines fluorination’s electronic effects with the BCP’s rigid, three-dimensional geometry. This configuration improves membrane permeability while reducing off-target interactions—critical for CNS-active compounds. X-ray crystallography of BCP-containing inhibitors confirms preserved binding modes relative to parent aryl systems, validating their isosteric fidelity.
Fluorinated BCPs, such as those derived from Flurbiprofen analogues, demonstrate a 2-log reduction in lipophilicity (clogP) compared to their fluorophenyl counterparts, addressing a key limitation in kinase inhibitor development. The chloromethyl group further enables facile conjugation to antibody-drug conjugates (ADCs) and prodrug systems, as exemplified by recent patents from Gilead and Roche utilizing similar architectures.
Structure
3D Structure
Properties
Molecular Formula |
C12H12ClF |
|---|---|
Molecular Weight |
210.67 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H12ClF/c13-8-11-5-12(6-11,7-11)9-1-3-10(14)4-2-9/h1-4H,5-8H2 |
InChI Key |
YYLVRFAAWQBWCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)F)CCl |
Origin of Product |
United States |
Preparation Methods
Key Steps for BCP Core Formation
Precursor Synthesis :
Strain-Release Cyclization :
Stepwise Functionalization Strategies
Chloromethyl Group Introduction
Direct Functionalization :
Post-Cyclization Alkylation :
Critical Challenges and Solutions
Regioselectivity Control
Scalability
- Flow Chemistry : Photochemical reactions in flow systems enable rapid BCP core synthesis (e.g., 1 kg/day).
- Batch Processing : Haloform reactions and functionalizations are scaled to multigram quantities.
Representative Synthetic Pathway
Pathway 1: Suzuki-Miyaura Coupling of Iodinated Intermediate
- Synthesis of 1-(Chloromethyl)-3-iodoBCP :
- Cross-Coupling :
Pathway 2: Direct Chloromethyl Addition
Analytical Validation
Spectroscopic Characterization
Crystallization
- Solvent Pair : MeO*tBu/pentane (1:9) for purification.
Chemical Reactions Analysis
1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Photochemical Reactions: Continuous photochemical transformations can be used to modify the bicyclic core and introduce new functional groups.
Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Drug Development
The incorporation of bicyclo[1.1.1]pentane into drug molecules can lead to improved pharmacological profiles. Research indicates that substituting phenyl rings with bicyclo[1.1.1]pentane can enhance the solubility and bioavailability of compounds, making them more effective as therapeutic agents . Notably, the rigid three-dimensional structure of bicyclo[1.1.1]pentane allows for better spatial orientation in biological targets, which is crucial for receptor binding.
Case Study: Flurbiprofen Analogs
A notable application is the integration of fluoro-substituted bicyclo[1.1.1]pentanes into anti-inflammatory drugs like Flurbiprofen, where the fluorophenyl ring is replaced by a bicyclo[1.1.1]pentane core. This modification has shown promise in maintaining efficacy while potentially reducing side effects associated with traditional phenyl-containing drugs .
Synthesis of Functionalized Compounds
The synthesis of 1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane can be achieved through various methodologies, including radical reactions and photochemical processes. These synthetic routes allow for the introduction of diverse functional groups, enhancing the compound's versatility in medicinal chemistry applications.
Table: Synthetic Methods and Their Applications
| Method | Description | Applications |
|---|---|---|
| Radical Addition | Utilizes triethylborane-initiated reactions for functionalization | Synthesis of biologically relevant compounds |
| Photochemical Reactions | Involves light-induced reactions to form bicyclo[1.1.1]pentanes | Large-scale synthesis of drug candidates |
| Atom-Transfer Radical Polymerization | Allows for controlled polymerization using bicyclic structures | Development of polymeric drug delivery systems |
Bioisosterism
Bicyclo[1.1.1]pentanes are increasingly recognized as bioisosteres for phenolic compounds in drug design, particularly in the context of optimizing lead compounds for better interaction with biological targets while minimizing toxicity and off-target effects . The ability to replace aromatic rings with bicyclic structures without sacrificing biological activity is a significant advantage in pharmaceutical development.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic core and functional groups allow it to bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of BCP Derivatives
| Compound | logP | Water Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 1-(Chloromethyl)-3-(4-fluorophenyl)BCP | 2.1 | 85 | 45 |
| BCP–F2 | 1.8 | 120 | 60 |
| 3-(4-Fluorophenyl)BCP-amine | 1.5 | 200 | 75 |
| Para-fluorophenyl (reference) | 3.0 | 30 | 25 |
Data compiled from .
Biological Activity
1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane, a compound belonging to the bicyclo[1.1.1]pentane family, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing recent findings, potential applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.68 g/mol. The compound features a bicyclic structure that provides a rigid framework, making it a candidate for bioisosteric replacement of phenyl rings in drug design.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Research has indicated that bicyclo[1.1.1]pentanes can act as non-classical bioisosteres for phenyl rings, potentially improving pharmacokinetic properties such as solubility and metabolic stability while maintaining or enhancing biological activity . The incorporation of fluorine atoms into these structures can modulate lipophilicity and binding affinity to biological targets.
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of various bicyclo[1.1.1]pentane derivatives, it was found that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts. The study highlighted that the introduction of fluorine atoms could optimize the interaction with cyclooxygenase enzymes, crucial for inflammatory responses .
Case Study 2: Synthesis and Evaluation
A recent synthesis of fluoro-bicyclo[1.1.1]pentanes demonstrated that these compounds could be integrated into existing drug frameworks, such as Flurbiprofen, to create new analogs with improved therapeutic profiles . The synthesized compounds were evaluated in vitro for their anti-inflammatory effects, showing significant promise as novel therapeutic agents.
Pharmacological Implications
The unique structural characteristics of this compound suggest several pharmacological implications:
- Enhanced Binding Affinity : The rigid structure may lead to stronger interactions with target proteins.
- Improved Metabolic Stability : Bicyclo structures are less prone to metabolic degradation.
- Potential for Diverse Applications : Beyond anti-inflammatory uses, these compounds may be explored for applications in pain management and other therapeutic areas.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Enhanced activity in derivatives with fluorine substitutions |
| Binding Affinity | Improved interactions with cyclooxygenase enzymes |
| Metabolic Stability | Increased resistance to enzymatic degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
